1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine
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Overview
Description
1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H25BrN2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl group, and a piperidine ring.
Preparation Methods
The synthesis of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The benzyl group is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling reaction: The bromobenzyl group is then coupled with the Boc-protected piperidine using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to improve yield and efficiency.
Chemical Reactions Analysis
1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include NBS for bromination, palladium catalysts for coupling reactions, and TFA for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In general, the compound can interact with biological targets through its piperidine ring and bromobenzyl group. The Boc protecting group can be removed under acidic conditions, allowing the compound to participate in further chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used .
Comparison with Similar Compounds
1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-3-(4-bromo-benzylamino)-piperidine: This compound has a similar structure but with the bromobenzyl group attached at a different position on the piperidine ring.
N-Boc-2-bromobenzylamine: This compound lacks the piperidine ring but contains the Boc-protected amine and bromobenzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the Boc protecting group and the bromobenzyl group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
887587-79-3 |
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Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 2-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-5-4-9-16(21)13-20-12-14-7-6-8-15(19)11-14/h6-8,11,16,20H,4-5,9-10,12-13H2,1-3H3 |
InChI Key |
LSPYZKHPNHTEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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